molecular formula C32H38N6O11 B600114 Suc-Ala-Glu-Pro-Phe-Pna CAS No. 128802-76-6

Suc-Ala-Glu-Pro-Phe-Pna

Cat. No.: B600114
CAS No.: 128802-76-6
M. Wt: 682.687
InChI Key: NXIHRDNJQWUSLK-KMAVCZJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Glu-Pro-Phe-Pna involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of alanine, followed by the coupling of glutamic acid, proline, and phenylalanine. The final step involves the attachment of p-nitroaniline to the peptide chain . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling reactions efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Glu-Pro-Phe-Pna primarily undergoes hydrolysis reactions. Under the action of enzymes like elastase, cathepsin G, and chymotrypsin, the compound is hydrolyzed, releasing yellow p-nitroaniline .

Common Reagents and Conditions

The hydrolysis reactions typically occur in buffered aqueous solutions at specific pH levels. Common reagents include phosphate-buffered saline (PBS) and enzyme solutions. The reactions are often carried out at temperatures around 20°C to 37°C .

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be measured colorimetrically .

Biological Activity

Suc-Ala-Glu-Pro-Phe-pNA (also known as Suc-AEPF-pNA) is a synthetic peptide that serves as a chromogenic substrate for the enzyme peptidylprolyl isomerase Pin1. This compound consists of five amino acids, specifically succinyl-alanine-glutamic acid-proline-phenylalanine, and has significant implications in biochemical research due to its role in enzymatic assays and studies of protein folding and signaling pathways.

  • Molecular Formula : C₃₃H₄₉N₇O₁₁S
  • Molecular Weight : Approximately 682.67 g/mol

The primary biological activity of this compound lies in its function as a substrate for Pin1, which catalyzes the isomerization of proline residues in proteins. This reaction is crucial for the regulation of protein conformation and function, particularly in signaling pathways where phosphorylation events occur prior to proline residues. Upon hydrolysis by Pin1, p-nitroaniline (pNA) is released, which can be quantitatively measured to assess enzymatic activity .

Kinetics and Enzyme Specificity

Research has demonstrated that the hydrolysis kinetics of this compound can be influenced by various factors including pH, temperature, and enzyme concentration. The kinetic parameters such as kcatk_{cat} (turnover number) and KmK_m (Michaelis constant) provide insights into the efficiency of Pin1 with this substrate. For example, studies have shown varying kcat/Kmk_{cat}/K_m ratios depending on the specific sequence modifications within the peptide .

Table 1: Kinetic Parameters for Various Substrates

Substratekcatk_{cat} (m/s)KmK_m (mM)kcat/Kmk_{cat}/K_m (mM1^{-1}s1^{-1})
This compound255,700 ± 11,400N.D.N.D.
Suc-Ala-Ala-Pro-Phe-pNA4,100 ± 200N.D.N.D.
Suc-Ala-Leu-Pro-Phe-pNA1,320 ± 20N.D.N.D.

Applications in Research

This compound is widely used in laboratory settings for various applications:

  • Enzymatic Assays : It serves as a substrate to study the activity of Pin1 and other peptidylprolyl isomerases.
  • Drug Development : The compound is utilized to explore potential inhibitors of Pin1, which may have therapeutic implications in cancer treatment and other diseases where protein misfolding plays a role .
  • Structure-Activity Relationship Studies : Modifications to the peptide sequence help elucidate the structural requirements for enzyme-substrate interactions.

Case Studies

  • Pin1 Activity in Neutrophils :
    A study investigated the role of Pin1 in human neutrophils using this compound as a substrate. The research demonstrated that Pin1 mediates NADPH oxidase activation through conformational changes induced by phosphorylation events .
  • Inhibition Studies :
    Another research focused on cyclic peptidyl inhibitors against human Pin1 using this compound to assess inhibitory effects on cell proliferation in breast cancer models. The study highlighted the potential of these inhibitors to increase levels of established Pin1 substrates, suggesting a pathway for therapeutic interventions .
  • Comparative Analysis with Other Substrates :
    Comparative studies have shown that different substrates exhibit distinct preferences for Pin1 activity based on their amino acid composition preceding proline residues. This specificity is crucial for understanding how variations can affect enzyme kinetics and binding affinities .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N6O11/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t19-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIHRDNJQWUSLK-KMAVCZJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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